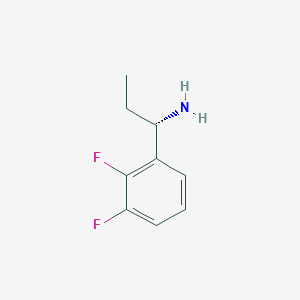

(S)-1-(2,3-Difluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(1S)-1-(2,3-difluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3/t8-/m0/s1 |

InChI Key |

PRKPVGCHEHVENS-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C(=CC=C1)F)F)N |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 2,3 Difluorophenyl Propan 1 Amine

Enantioselective Catalytic Approaches to (S)-1-(2,3-Difluorophenyl)propan-1-amine Synthesis

Catalytic enantioselective methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. These approaches are central to the sustainable and scalable synthesis of compounds like this compound.

Asymmetric Reductive Amination Strategies for the Preparation of this compound

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones. This one-pot reaction typically involves the condensation of a ketone, such as 2,3-difluoropropiophenone, with an amine source (e.g., ammonia) to form an intermediate imine, which is then asymmetrically reduced by a chiral catalyst and a stoichiometric reductant. NADPH-dependent enzymes known as reductive aminases (RedAms) are particularly effective for this transformation. whiterose.ac.ukrsc.org Fungal RedAms have demonstrated a superior ability to utilize ammonia (B1221849) as the amine partner, making them ideal for the synthesis of primary amines with high conversion rates and excellent enantiomeric excess. rsc.org

Table 1: Representative Performance of Fungal Reductive Aminases in Asymmetric Synthesis of Primary Amines

| Enzyme Source | Substrate Type | Amine Source | Typical Conversion (%) | Typical Enantiomeric Excess (ee %) |

| Neosartorya spp. | Aromatic Ketones | Ammonia | >97% | >99% |

| Fungi | α-Fluoroacetophenones | Ammonia | >90% | 85-99% |

Note: This table illustrates the general applicability and high efficiency of these enzymes for transformations analogous to the synthesis of the target compound. whiterose.ac.ukrsc.org

Chiral Auxiliary-Mediated Diastereoselective Synthesis Routes to this compound

Chiral auxiliary-mediated synthesis is a robust and reliable strategy for controlling stereochemistry. In this approach, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs a subsequent reaction, such as the reduction of an imine, to proceed with high diastereoselectivity. Following the key transformation, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

For the synthesis of this compound, 2,3-difluoropropiophenone could be condensed with a chiral amine, like (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction would lead to a diastereomeric mixture of amines, which can often be separated chromatographically, followed by hydrogenolysis to remove the auxiliary. A more sophisticated approach involves the use of sulfinamide auxiliaries, such as tert-butanesulfinamide, which, upon condensation with the ketone, form N-sulfinyl imines that undergo highly diastereoselective reduction.

Table 2: Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Key Intermediate | Typical Reaction |

| (S)-(Phenylthiomethyl)benzyl group | Glycosyl donors | Glycosylation |

| N-tert-Butanesulfinamide | N-Sulfinyl imines | Nucleophilic addition/Reduction |

| α-Methylbenzylamine | Chiral imine | Reduction |

This table provides examples of auxiliaries used in stereoselective synthesis, the principles of which are applicable to the target molecule. nih.gov

Organocatalytic Enantioselective Pathways for Accessing this compound

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful complement to metal- and biocatalysis. For chiral amine synthesis, chiral phosphoric acids (CPAs) and proline derivatives are prominent catalysts. documentsdelivered.commdpi.com A CPA can catalyze the asymmetric reduction of an imine derived from 2,3-difluoropropiophenone. The catalyst activates the imine through hydrogen bonding, creating a highly organized chiral environment that directs the approach of a reducing agent (e.g., a Hantzsch ester) to one face of the imine, leading to the desired (S)-amine with high enantioselectivity. dicp.ac.cn

The process involves the in situ generation of an imine from the ketone and an amine, which is then engaged by the chiral organocatalyst in a stereodetermining reduction step. dicp.ac.cn

Transition Metal-Catalyzed Asymmetric Synthesis of this compound

Transition metal catalysis is a highly versatile tool for asymmetric synthesis. rsc.org The most common strategy for synthesizing chiral amines like this compound is the asymmetric hydrogenation or transfer hydrogenation of the corresponding N-aryl or N-alkyl imine. This involves catalysts based on rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, BozPHOS). thieme-connect.de The chiral ligand creates an asymmetric environment around the metal center, ensuring that the hydrogen is delivered to the imine double bond from a specific face, thereby producing one enantiomer in excess. A one-pot process where an aldehyde, an amine source, and a dialkylzinc reagent are combined with a copper-chiral ligand complex can also afford chiral amines in excellent enantioselectivities. thieme-connect.de

Table 3: Examples of Transition Metal Catalyst Systems for Asymmetric Amine Synthesis

| Metal | Chiral Ligand | Reaction Type | Substrate |

| Copper (Cu) | BozPHOS | Addition of dialkylzinc | Imine |

| Palladium (Pd) | PyOX | Addition of arylboroxines | N,O-acetals |

| Ruthenium (Ru) | Various | Racemization of alcohols | Secondary Alcohols |

This table showcases catalyst systems whose principles can be applied to the asymmetric synthesis of the target amine. nih.govthieme-connect.deresearchgate.net

Biocatalytic Preparation of this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. rochester.edu For the synthesis of chiral amines, enzymes offer mild reaction conditions and exceptional enantioselectivity, making them a "green" alternative to many classical chemical methods. whiterose.ac.uk

Enzyme-Mediated Kinetic Resolution of this compound Precursors

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. researchgate.net The strategy relies on an enzyme that reacts at a significantly higher rate with one enantiomer than the other. To obtain this compound, a racemic mixture of the amine could be subjected to a lipase-catalyzed acylation.

In a typical procedure, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is used to acetylate the amine with an acyl donor like vinyl acetate (B1210297) or vinyl butanoate. nih.govmdpi.com The enzyme will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The reaction can be stopped at or near 50% conversion, at which point the acylated (R)-amine can be easily separated from the unreacted (S)-amine, the latter now being in high enantiomeric excess. researchgate.netnih.gov While the theoretical maximum yield for the desired enantiomer is 50%, this method is highly effective for obtaining optically pure materials. researchgate.net

Table 4: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Amines/Alcohols

| Enzyme | Acyl Donor | Solvent | Key Outcome |

| Novozym 435 (CALB) | Vinyl acetate | n-Hexane | High conversion (48.78%) and ee (93.25%) for model substrate |

| Candida rugosa Lipase | Isopropenyl acetate | Toluene / Ionic Liquid | High enantioselectivity (E > 67) for β-blocker building blocks |

This table presents data from kinetic resolutions of analogous chiral molecules, demonstrating the viability of the method. nih.govmdpi.com

Asymmetric Bioreduction Approaches for the Stereoselective Formation of this compound

Asymmetric bioreduction using transaminases (TAs) represents a highly efficient and environmentally benign strategy for the synthesis of chiral amines. This method typically involves the conversion of a prochiral ketone, in this case, 1-(2,3-difluorophenyl)propan-1-one, to the corresponding chiral amine with high enantioselectivity. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.

While specific studies on the asymmetric bioreduction of 1-(2,3-difluorophenyl)propan-1-one are not extensively documented in publicly available literature, research on structurally similar compounds, such as 3',4'-disubstituted phenylpropan-2-ones, provides significant insights into the potential of this methodology. nih.govrsc.orgrsc.orgresearchgate.net In these studies, (R)-selective transaminases have been successfully employed to synthesize the corresponding (R)-amines from prochiral ketones. nih.govrsc.orgrsc.orgresearchgate.net Conversely, to obtain the (S)-enantiomer, a kinetic resolution approach using an (R)-selective transaminase on the racemic amine can be employed, where the (R)-enantiomer is consumed, leaving the desired (S)-enantiomer. nih.govrsc.orgrsc.orgresearchgate.net

The choice of amine donor is critical for the efficiency of the transamination reaction. Common amine donors include isopropylamine, L-alanine, and α-phenylethylamine. The reaction conditions, such as pH, temperature, and the use of co-solvents like DMSO, are also optimized to maximize conversion and enantiomeric excess. nih.govrsc.org

Whole-Cell Biotransformations for Gram-Scale Synthesis of this compound

For larger-scale production, whole-cell biotransformations are often preferred over the use of isolated enzymes. nih.govnih.gov Whole-cell systems, typically using recombinant E. coli strains engineered to overexpress a specific transaminase, offer several advantages. These include the elimination of costly and time-consuming enzyme purification steps, in-situ cofactor regeneration, and improved enzyme stability. nih.gov

The application of immobilized whole-cell biocatalysts further enhances the process by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse over multiple cycles. nih.govrsc.orgrsc.orgresearchgate.net Studies on analogous compounds have demonstrated that immobilized whole-cell transaminases can be effectively used for the synthesis of enantiopure amines. nih.govrsc.orgrsc.orgresearchgate.net For the synthesis of this compound, a potential strategy would involve the kinetic resolution of the racemic amine using whole cells expressing an (R)-selective transaminase. This would lead to the conversion of the (R)-enantiomer, allowing for the isolation of the unreacted (S)-enantiomer with high enantiomeric purity. Research on similar substrates has shown that conversions of over 48% can be achieved, resulting in the (S)-enantiomer with an enantiomeric excess of over 95%. nih.govrsc.orgresearchgate.net

To mitigate product inhibition and enhance yield, in situ product removal (ISPR) techniques, such as the use of macroporous resins, can be integrated into the biotransformation process. nih.gov

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity in this compound Production

While wild-type transaminases can exhibit good selectivity, their activity, stability, and substrate scope may not be optimal for industrial applications. Directed evolution and enzyme engineering are powerful tools used to tailor transaminases with desired properties. nih.gov These techniques involve introducing mutations into the enzyme's genetic code and screening the resulting variants for improved performance.

For the production of this compound, enzyme engineering could be employed to develop a highly (S)-selective transaminase, enabling a direct asymmetric synthesis from the corresponding ketone rather than relying on a kinetic resolution process. This would significantly improve the theoretical yield from 50% to 100%. Alternatively, an existing (R)-selective enzyme could be engineered to enhance its activity and selectivity in the kinetic resolution of racemic 1-(2,3-difluorophenyl)propan-1-amine, leading to higher enantiomeric excess of the (S)-enantiomer at lower conversion rates.

Molecular dynamics simulations can be used to understand the interactions between the substrate and the enzyme's active site, guiding the semi-rational design of mutations to improve binding and catalytic efficiency. nih.gov

Chiral Resolution Techniques Applied to Racemic Precursors of this compound

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomeric Enrichment

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts. nih.govnih.govlibretexts.orglibretexts.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org

For the resolution of racemic 1-(2,3-difluorophenyl)propan-1-amine, a suitable chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, would be used. libretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation by filtration, the desired enantiomer can be liberated from the salt by treatment with a base. This method can be optimized to achieve high enantiomeric purity.

| Resolving Agent Class | Examples | Separation Principle |

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (R)-Mandelic Acid | Formation of diastereomeric salts with differing solubilities |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic Acid | Formation of diastereomeric salts with differing solubilities |

Preparative Chromatographic Chiral Separation Methodologies (e.g., SFC, HPLC)

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common methods. wikipedia.orgchromatographyonline.comlibretexts.org

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its advantages over HPLC, including higher throughput, reduced solvent consumption, and faster analysis times. wikipedia.orgchromatographyonline.comlibretexts.orgnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. wikipedia.org For the separation of the enantiomers of 1-(2,3-difluorophenyl)propan-1-amine, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs are widely employed for their broad applicability. chromatographyonline.com The mobile phase often includes a polar co-solvent, such as methanol (B129727) or ethanol, and additives to improve peak shape and resolution.

High-Performance Liquid Chromatography (HPLC) can also be used for the chiral resolution of racemic 1-(2,3-difluorophenyl)propan-1-amine. Similar to SFC, this method relies on a chiral stationary phase to differentiate between the two enantiomers. Normal-phase or reversed-phase conditions can be employed depending on the specific CSP and the properties of the analyte.

| Chromatographic Method | Typical Stationary Phase | Mobile Phase Components | Key Advantages |

| SFC | Polysaccharide-based CSPs | Supercritical CO2, Alcohol modifier (e.g., Methanol) | High throughput, Reduced solvent use, Fast |

| HPLC | Polysaccharide-based CSPs | Heptane/Isopropanol (Normal Phase), Acetonitrile/Water (Reversed Phase) | Well-established, Versatile |

Dynamic Kinetic Resolution Strategies for Maximizing Yield and Enantiomeric Purity

Dynamic kinetic resolution (DKR) is an advanced resolution technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. princeton.eduwikipedia.org This is a significant advantage over classical resolution, which has a maximum theoretical yield of 50%. princeton.edu

DKR combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org For the synthesis of this compound, a DKR process would involve the selective reaction of the (S)-enantiomer (e.g., through enzymatic acylation) while the remaining (R)-enantiomer is continuously racemized back to the racemic mixture. This racemization can be achieved using a chemical catalyst, such as a palladium nanocatalyst. nih.gov

The key to a successful DKR is the compatibility of the resolution and racemization catalysts and conditions. The rate of racemization must be faster than or at least equal to the rate of the resolution of the faster-reacting enantiomer to achieve a high yield and enantiomeric excess. princeton.edu

Multi-Step Synthetic Strategies for this compound from Achiral Building Blocks

The construction of this compound from simple, non-chiral precursors requires a sequence of reactions that meticulously builds the carbon skeleton and introduces the chiral amine functionality with high stereochemical control. utdallas.edu Such multi-step syntheses are designed to be convergent and efficient, often beginning with the strategic modification of a readily available aromatic core like 2,3-difluorobenzene.

The foundation of the synthesis lies in the selective functionalization of the 2,3-difluorobenzene ring to introduce a handle for the subsequent elaboration of the propan-1-amine side chain. A common and effective strategy is the Friedel-Crafts acylation or alkylation, though these can be challenging with deactivated rings like difluorobenzene. A more controlled approach involves the initial preparation of a more reactive derivative, such as 2,3-difluorobenzaldehyde (B42452) or a 2,3-difluorophenyl ketone.

One documented method involves the direct formylation of 1,2-difluorobenzene (B135520) (an alternative name for 2,3-difluorobenzene) to produce 2,3-difluorobenzaldehyde. google.com This is achieved by treating the difluorobenzene with a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). google.com

Table 1: Synthesis of 2,3-Difluorobenzaldehyde

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 1,2-Difluorobenzene | 1. n-Butyllithium (n-BuLi) in THF2. N,N-Dimethylformamide (DMF) | 1. -65 °C2. Warm to -30 °C, then quench in 10% HCl | 2,3-Difluorobenzaldehyde |

This table summarizes a method for producing a key intermediate for further synthesis. google.com

Alternatively, 2,3-difluorotoluene (B1304731) can be functionalized. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) can yield 2,3-difluorobenzyl bromide. chemicalbook.com This bromide can then be converted into the corresponding Grignard reagent or cyanide, which are versatile intermediates for carbon-carbon bond formation.

These initial functionalization steps are critical as they install the first part of the side chain, setting the stage for the construction of the full carbon skeleton and the introduction of the chiral center.

With a suitable functionalized 2,3-difluorobenzene derivative in hand, the next critical phases are the formation of the C-C and C-N bonds to complete the propan-1-amine structure while establishing the desired (S)-stereochemistry at the benzylic carbon.

A prevalent strategy involves the reaction of a carbonyl compound (e.g., 2,3-difluoropropiophenone) with a chiral amine source or the stereoselective reduction of an intermediate. One of the most powerful methods for asymmetric amine synthesis involves the use of tert-butanesulfinamide as a chiral auxiliary. yale.edu In this approach, 2,3-difluoropropiophenone would first be condensed with (R)-tert-butanesulfinamide to form a sulfinylimine. Subsequent reduction of the C=N double bond is highly diastereoselective, controlled by the chiral sulfinyl group. The final step is the acidic removal of the sulfinamide auxiliary to yield the desired primary amine with high enantiomeric excess. yale.edu

Another well-established method is asymmetric reductive amination. While not specific to the title compound, a general method involves the reaction of 2,4-difluorobenzaldehyde (B74705) with (S)-alanine, forming an intermediate Schiff base which is then reduced. evitachem.com This introduces the chiral center from a readily available chiral pool starting material.

Stereoselective reduction of a ketone is also a key strategy. For related compounds like 2-(3,4-difluorophenyl)cyclopropanamine, syntheses have employed the stereoselective reduction of a ketone to a hydroxyl group using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). google.comquickcompany.in This generates a chiral alcohol, which can then be converted to the amine with inversion or retention of configuration, for example, via a Mitsunobu reaction or by activation and displacement with an azide (B81097) followed by reduction. tcichemicals.com

The formation of the carbon-nitrogen bond itself can be achieved through various classical and modern methods. nptel.ac.in These include:

Gabriel Synthesis: This involves the alkylation of potassium phthalimide (B116566) with a suitable electrophile (e.g., 1-(2,3-difluorophenyl)-1-bromopropane), followed by hydrazinolysis to release the primary amine. nptel.ac.in

Ritter Reaction: This method involves the reaction of a carbocation, generated from an alcohol or alkene, with a nitrile, which hydrolyzes to an amide and then to the amine. nptel.ac.in

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, typically used for forming C-N bonds to aromatic rings, but variations exist for alkyl electrophiles. tcichemicals.com

Table 2: Key Stereocontrolling Methodologies

| Method | Key Reagent/Catalyst | Intermediate | Key Transformation |

|---|---|---|---|

| Sulfinamide Method | (R)-tert-butanesulfinamide | N-sulfinylimine | Diastereoselective reduction of C=N bond |

| Asymmetric Reduction | Chiral Oxazaborolidine | Propiophenone | Stereoselective reduction of C=O to C-OH |

| Chiral Resolution | Chiral acids (e.g., Tartaric acid) wikipedia.org | Racemic amine | Formation of diastereomeric salts for separation |

This table outlines major strategies for achieving stereocontrol in the synthesis of chiral amines. yale.eduwikipedia.org

In a multi-step synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org The synthesis of this compound often requires the protection of the amine functionality itself or of precursor groups like hydroxyls.

The amine group is nucleophilic and basic, and would react with many electrophilic reagents used in synthesis (e.g., acyl chlorides, alkyl halides) and would be protonated under acidic conditions. utdallas.edu To prevent this, the amine is often converted into a less reactive derivative. organic-chemistry.org

Common protecting groups for amines include:

Carbamates: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. They render the nitrogen non-nucleophilic and are stable to a wide range of conditions but can be removed selectively. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. libretexts.org

Amides: The acetyl (Ac) group can serve as a protecting group, as seen in the synthesis of sulfa drugs. It is robust but can be removed under harsh acidic or basic hydrolysis. utdallas.edu

An "orthogonal" protecting group strategy is an advanced approach where multiple functional groups are protected with groups that can be removed under different, non-interfering conditions. wikipedia.org For instance, in a molecule containing both a hydroxyl and an amine group, the hydroxyl could be protected as a silyl (B83357) ether (removed by fluoride (B91410) ions) and the amine as a Boc group (removed by acid). organic-chemistry.org This allows for the selective deprotection and reaction of one site while the other remains shielded. organic-chemistry.orgwikipedia.org

For example, if the synthesis proceeds via a chiral alcohol intermediate, this hydroxyl group might be protected (e.g., as a silyl ether or benzyl (B1604629) ether) while the carbon skeleton is further manipulated. utsouthwestern.edu After the desired modifications, the protecting group would be removed, and the alcohol converted to the amine. Conversely, if the amine is introduced early, it would almost certainly be protected as a carbamate (B1207046) during subsequent steps like ester reductions or organometallic additions. wikipedia.org The choice of protecting group is critical and must be planned by considering the reaction conditions of all subsequent steps in the synthetic sequence. utsouthwestern.edu

Table 3: Common Protecting Groups in Amine Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) |

| Alcohol | tert-butyldimethylsilyl ether | TBDMS, TBS | Fluoride ion (e.g., TBAF) |

| Alcohol | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) |

This table lists common protecting groups and their removal conditions relevant to the synthesis of the target compound. libretexts.orgutsouthwestern.edu

Chemical Transformations and Derivatization Strategies of S 1 2,3 Difluorophenyl Propan 1 Amine

Reactions Involving the Primary Amine Functionality of (S)-1-(2,3-Difluorophenyl)propan-1-amine

The primary amine group in this compound is a key site for a multitude of chemical modifications. Its nucleophilic nature allows for reactions with a variety of electrophiles, leading to the formation of amides, sulfonamides, secondary and tertiary amines, imines, enamines, ureas, and thioureas.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The reaction of primary amines with acylating and sulfonylating agents is a fundamental transformation in organic synthesis. These reactions with this compound lead to the formation of stable amide and sulfonamide linkages, respectively.

Acylation: this compound readily reacts with acyl chlorides or acid anhydrides to yield N-acylated derivatives. mdpi.com These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting amides are generally stable, crystalline solids.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product |

| Acetyl chloride | N-((S)-1-(2,3-difluorophenyl)propyl)acetamide |

| Benzoyl chloride | N-((S)-1-(2,3-difluorophenyl)propyl)benzamide |

| Propionyl chloride | N-((S)-1-(2,3-difluorophenyl)propyl)propionamide |

Sulfonylation: In a similar fashion, sulfonylation of this compound with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. nih.govresearchgate.net These derivatives are of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. nih.govnih.gov The synthesis is often achieved by reacting the amine with a sulfonyl chloride in an alkaline medium. researchgate.net

Table 2: Representative Sulfonylation Reactions of this compound

| Sulfonylating Agent | Product |

| Benzenesulfonyl chloride | N-((S)-1-(2,3-difluorophenyl)propyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-((S)-1-(2,3-difluorophenyl)propyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | N-((S)-1-(2,3-difluorophenyl)propyl)methanesulfonamide |

Alkylation and Reductive Amination to Form Secondary and Tertiary Amines

The nitrogen atom of this compound can be further alkylated to produce secondary and tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. researchgate.netevitachem.com However, by carefully controlling the stoichiometry and reaction conditions, selective N-alkylation can be achieved. mdpi.com The use of a large excess of the starting amine can favor mono-alkylation.

Reductive Amination: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. libretexts.orgvaia.comorganic-chemistry.orgmdpi.com This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the C=N double bond. libretexts.orgresearchgate.netmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgorganic-chemistry.orgharvard.edu This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.orgharvard.edu

Table 3: Representative Reductive Amination Reactions of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | (S)-N,N-dimethyl-1-(2,3-difluorophenyl)propan-1-amine |

| Acetaldehyde | Sodium cyanoborohydride | (S)-N-ethyl-1-(2,3-difluorophenyl)propan-1-amine |

| Acetone | Sodium borohydride | (S)-N-isopropyl-1-(2,3-difluorophenyl)propan-1-amine |

Formation of Imine and Enamine Derivatives for Further Elaboration

The reaction of this compound with aldehydes and ketones provides access to imine and enamine intermediates, which are valuable precursors for further chemical modifications.

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglumenlearning.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The resulting imines can be isolated or used in situ for subsequent reactions, such as reductions to form secondary amines (as in reductive amination) or additions of nucleophiles to the C=N bond.

Table 4: Representative Imine Formation Reactions of this compound

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | (S,E)-N-(2,3-difluorobenzylidene)-1-(2,3-difluorophenyl)propan-1-amine |

| Cyclohexanone | (S,E)-N-(cyclohexylidene)-1-(2,3-difluorophenyl)propan-1-amine |

| Acetone | (S)-N-(propan-2-ylidene)-1-(2,3-difluorophenyl)propan-1-amine |

Enamine Formation: While primary amines form imines, reactions with ketones bearing an α-hydrogen can also lead to the formation of enamines in equilibrium with the imine. Enamines are useful intermediates in organic synthesis, particularly in C-C bond-forming reactions.

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

The addition of the primary amine of this compound to isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known for their ability to form strong hydrogen bonds and are present in many biologically active compounds.

Urea Formation: The reaction with an isocyanate is typically rapid and high-yielding, affording the corresponding 1,3-disubstituted urea. researchgate.netorgsyn.orgnih.gov

Thiourea Formation: Similarly, reaction with an isothiocyanate yields the analogous thiourea derivative. researchgate.netijcrt.orggoogle.com These reactions are generally carried out in an inert solvent. google.com

Table 5: Representative Urea and Thiourea Formation Reactions

| Reagent | Product |

| Phenyl isocyanate | 1-((S)-1-(2,3-difluorophenyl)propyl)-3-phenylurea |

| Methyl isocyanate | 1-((S)-1-(2,3-difluorophenyl)propyl)-3-methylurea |

| Phenyl isothiocyanate | 1-((S)-1-(2,3-difluorophenyl)propyl)-3-phenylthiourea |

| Methyl isothiocyanate | 1-((S)-1-(2,3-difluorophenyl)propyl)-3-methylthiourea |

Transformations Involving the 2,3-Difluorophenyl Aromatic Moiety

The 2,3-difluorophenyl group of this compound is also amenable to chemical modification, primarily through electrophilic aromatic substitution reactions.

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. masterorganicchemistry.comwikipedia.orgbyjus.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. wikipedia.org In the case of this compound, the directing effects of both the fluoro atoms and the (S)-1-aminopropyl group must be considered.

The fluorine atoms are deactivating, electron-withdrawing groups due to their high electronegativity, and they direct incoming electrophiles to the meta position. researchgate.net Conversely, the alkylamine substituent is an activating group and an ortho-, para-director. The interplay of these opposing effects will determine the final position of substitution. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the (S)-1-aminopropyl group.

Given the substitution pattern of the starting material, the available positions for electrophilic attack are C4, C5, and C6. The C4 and C6 positions are ortho to the aminopropyl group, while the C5 position is para. Therefore, a mixture of 4-, 5-, and 6-substituted products is expected, with the exact ratio depending on the specific electrophile and reaction conditions.

Table 6: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

| Nitration | NO2+ | (S)-1-(2,3-Difluoro-4-nitrophenyl)propan-1-amine, (S)-1-(2,3-Difluoro-5-nitrophenyl)propan-1-amine, (S)-1-(2,3-Difluoro-6-nitrophenyl)propan-1-amine |

| Halogenation (e.g., Bromination) | Br+ | (S)-1-(4-Bromo-2,3-difluorophenyl)propan-1-amine, (S)-1-(5-Bromo-2,3-difluorophenyl)propan-1-amine, (S)-1-(6-Bromo-2,3-difluorophenyl)propan-1-amine |

| Friedel-Crafts Acylation | RCO+ | (S)-1-(4-Acyl-2,3-difluorophenyl)propan-1-amine, (S)-1-(5-Acyl-2,3-difluorophenyl)propan-1-amine, (S)-1-(6-Acyl-2,3-difluorophenyl)propan-1-amine |

Suzuki-Miyaura and Other Cross-Coupling Reactions at Aryl Halide Positions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides, typically catalyzed by a palladium complex. youtube.comyoutube.com For a molecule like this compound, this strategy is employed to build biaryl or vinyl-aryl structures by functionalizing the aromatic ring. This requires the starting material to possess a halogen atom (Br or I) on the phenyl ring, as the C-F bonds are generally unreactive under these conditions.

To ensure the efficiency of the coupling, the primary amine group is often protected, for instance as a Boc-carbamate. nih.gov This prevents potential side reactions and avoids inhibition of the palladium catalyst, which can occur with unprotected anilines. mit.edunih.gov The cross-coupling of an appropriately halogenated and N-protected derivative of the parent amine with various boronic acids or esters can proceed using standard catalytic systems. These systems typically involve a palladium(0) source, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand to stabilize the catalyst, and a base to facilitate the transmetalation step. nih.govnih.gov The reaction's robustness allows for the introduction of a wide range of substituents, expanding the molecular complexity of the original chiral scaffold.

Below is a table illustrating hypothetical Suzuki-Miyaura cross-coupling reactions using a protected bromo-derivative of the title compound.

| Starting Material | Boronic Acid/Ester Coupling Partner | Catalyst/Ligand | Base | Hypothetical Product |

|---|---|---|---|---|

| (S)-N-(1-(5-Bromo-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | (S)-N-(1-(5-Phenyl-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine |

| (S)-N-(1-(5-Bromo-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | (S)-N-(1-(5-(4-Methoxyphenyl)-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine |

| (S)-N-(1-(5-Bromo-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine | Thiophene-3-boronic acid | CataXCium A Pd G3 | K₃PO₄ | (S)-N-(1-(5-(Thiophen-3-yl)-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine |

| (S)-N-(1-(5-Bromo-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | (S)-N-(1-(5-Vinyl-2,3-difluorophenyl)propyl)-tert-butoxycarbonylamine |

Directed Ortho Metalation Strategies for Selective Functionalization

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For this compound, the primary amine itself is not an effective DMG. Therefore, it must first be converted into a more potent directing group, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046) (-NHCO₂R). organic-chemistry.org

Once protected, the amide or carbamate group becomes a strong DMG, directing lithiation selectively to the C6 position of the phenyl ring, which is ortho to the C1 substituent. This regioselectivity is highly reliable, overriding the weaker directing effects of the fluorine atoms. The process involves treating the N-protected amine with a strong base, typically n-butyllithium or sec-butyllithium, in an ethereal solvent like THF at low temperatures (-78 °C). uwindsor.ca The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install new functional groups with high precision. wikipedia.org

The following table presents examples of functional groups that can be introduced onto the C6 position of the N-protected amine via a DoM strategy.

| N-Protected Amine | Electrophile | Reagent | Resulting Functional Group at C6 | Hypothetical Product Name |

|---|---|---|---|---|

| (S)-N-(1-(2,3-Difluorophenyl)propyl)pivalamide | Iodination | I₂ | -I | (S)-N-(1-(2,3-Difluoro-6-iodophenyl)propyl)pivalamide |

| (S)-N-(1-(2,3-Difluorophenyl)propyl)pivalamide | Formylation | DMF | -CHO | (S)-N-(1-(2,3-Difluoro-6-formylphenyl)propyl)pivalamide |

| (S)-N-(1-(2,3-Difluorophenyl)propyl)pivalamide | Carboxylation | CO₂ (gas) | -COOH | (S)-2,3-Difluoro-6-(1-(pivalamido)propyl)benzoic acid |

| (S)-N-(1-(2,3-Difluorophenyl)propyl)pivalamide | Silylation | Me₃SiCl | -Si(CH₃)₃ | (S)-N-(1-(2,3-Difluoro-6-(trimethylsilyl)phenyl)propyl)pivalamide |

| (S)-N-(1-(2,3-Difluorophenyl)propyl)pivalamide | Hydroxylation | 1. B(OMe)₃; 2. H₂O₂ | -OH | (S)-N-(1-(2,3-Difluoro-6-hydroxyphenyl)propyl)pivalamide |

Synthesis of Advanced Chiral Intermediates Utilizing this compound

The inherent stereocenter of this compound makes it a privileged starting material for the synthesis of more elaborate chiral molecules. mdpi.comnih.gov Its structure can be strategically integrated into larger frameworks, used to construct complex heterocyclic systems, or modified to create ligands for asymmetric catalysis.

Incorporation into Complex Molecular Frameworks via Stereospecific Reactions

The chiral integrity of this compound can be leveraged to control the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. A common and effective strategy involves the initial conversion of the primary amine into a chiral imine by condensation with an aldehyde or ketone. The existing stereocenter adjacent to the C=N double bond then sterically directs the nucleophilic attack, leading to the preferential formation of one diastereomer. This approach allows for the stereospecific creation of a new chiral center. For example, the addition of a Grignard or organolithium reagent to the derived imine generates a secondary amine with a new, controlled stereocenter, effectively elongating the carbon chain while preserving and transferring the initial chirality. researchgate.net

Construction of Chiral Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. frontiersin.orgnih.govnih.gov this compound is an ideal precursor for the enantioselective synthesis of such scaffolds. mdpi.com For instance, it can serve as the chiral component in Pictet-Spengler reactions. Condensation with an aldehyde bearing an electron-rich aromatic ring (like tryptamine), followed by acid-catalyzed cyclization, can yield complex chiral tetrahydro-β-carboline or tetrahydroisoquinoline frameworks. researchgate.net Furthermore, the amine can be acylated with functionalized carboxylic acids, and the resulting amides can be induced to cyclize intramolecularly, providing access to valuable chiral lactams, piperidones, and other related nitrogen heterocycles. nih.gov

The table below outlines potential strategies for synthesizing chiral heterocyclic scaffolds from the title amine.

| Reaction Type | Coupling Partner | Key Reaction Steps | Resulting Heterocyclic Scaffold |

|---|---|---|---|

| Pictet-Spengler Type | Indole-3-acetaldehyde | 1. Imine formation; 2. Acid-catalyzed cyclization | Chiral Tetrahydro-β-carboline |

| Lactam Formation | Methyl 4-oxobutanoate | 1. Reductive amination; 2. Intramolecular amidation | Chiral Pyrrolidinone |

| Multi-component Reaction | Glutaraldehyde, Isocyanide | Ugi or Passerini-type reaction followed by cyclization | Substituted Chiral Piperidine |

| [3+2] Cycloaddition | Conversion to azomethine ylide precursor | 1. Imine formation; 2. Reaction with dipolarophile | Chiral Pyrrolidine |

Formation of Chiral Ligands for Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the design of effective chiral ligands to control the enantioselectivity of metal-catalyzed transformations. This compound provides a robust and tunable chiral backbone for the synthesis of such ligands. nih.govjst.go.jp A particularly successful class of ligands are P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom. acs.org

The parent amine can be readily converted into a P,N-ligand. A common method involves deprotonation of the amine followed by reaction with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to form an N-P bond. Alternatively, the amine can be acylated and the resulting amide reduced to a secondary amine, which can then be functionalized with a phosphine-containing group. The steric and electronic properties of the resulting ligand—influenced by the difluorophenyl group and the propyl substituent—can be fine-tuned to optimize its performance in various catalytic reactions, including asymmetric hydrogenations, arylations, and allylic substitutions. nih.gov

The following table shows potential chiral P,N-ligands that can be synthesized from the title amine and its derivatives.

| Amine Precursor | Phosphine Source | Synthetic Strategy | Resulting Ligand Type |

|---|---|---|---|

| This compound | Chlorodiphenylphosphine (Ph₂PCl) | Direct N-phosphinylation | Chiral Aminophosphine |

| This compound | 2-(Diphenylphosphino)benzoic acid | Amide coupling followed by reduction | Chiral (Aminoalkyl)phosphine |

| (S)-N-Methyl-1-(2,3-difluorophenyl)propan-1-amine | Chlorodiphenylphosphine (Ph₂PCl) | N-phosphinylation of secondary amine | Chiral Aminophosphine |

| This compound | (2-Bromophenyl)diphenylphosphine | N-Arylation (Buchwald-Hartwig coupling) | Chiral Phosphine-Aniline Hybrid |

Applications of S 1 2,3 Difluorophenyl Propan 1 Amine in Asymmetric Synthesis and Catalysis

(S)-1-(2,3-Difluorophenyl)propan-1-amine as a Chiral Building Block

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex, stereochemically defined compounds. Their use is fundamental in modern drug discovery and materials science, as the three-dimensional arrangement of atoms in a molecule is critical to its biological activity and material properties. Chiral amines, in particular, are important intermediates in the synthesis of chiral drugs and natural products.

Chiral amines are crucial intermediates in the production of a vast number of active pharmaceutical ingredients (APIs). The difluorophenyl moiety in this compound can be a desirable feature in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. While specific examples detailing the use of this exact amine in the synthesis of a particular API are not readily found in public domain literature, it represents a valuable synthon for creating complex chiral molecules. For instance, similar difluorophenylcyclopropylamine derivatives are key intermediates in the synthesis of cardiovascular drugs like Ticagrelor.

Table 1: Potential Therapeutic Areas for APIs Derived from Chiral Phenylalkylamines

| Therapeutic Area | Examples of API Classes | Potential Role of the Chiral Amine |

|---|---|---|

| Oncology | Kinase Inhibitors | Formation of a stereocenter critical for target binding. |

| Neurology | Receptor Modulators | Introduction of a chiral center to improve selectivity and reduce off-target effects. |

This table represents potential applications based on the general utility of chiral amines in drug discovery and does not represent documented uses of this compound.

Natural products are a significant source of inspiration for the development of new drugs. However, their complex structures often make them difficult to synthesize. Chiral building blocks allow for the construction of natural product analogs, which can have improved properties or provide insights into the natural product's mode of action. The stereochemistry of these analogs is critical for their biological activity. While direct application of this compound in the synthesis of a specific natural product analog is not widely reported, its structure is suitable for incorporation into various molecular scaffolds.

Similar to pharmaceuticals, the efficacy and environmental impact of agrochemicals can be highly dependent on their stereochemistry. Using enantiomerically pure intermediates ensures that only the desired, active stereoisomer is produced, which can lead to lower application rates and reduced environmental burden. The difluorophenyl group is a common motif in modern agrochemicals, particularly in fungicides and insecticides. Chiral amines serve as key intermediates in the synthesis of these active ingredients.

Role of this compound in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large amount of an enantioenriched product. Chiral amines are frequently used as precursors for the synthesis of both organocatalysts and chiral ligands for transition metal catalysts.

Chiral amines can be readily converted into a variety of organocatalyst classes, such as chiral Brønsted acids, phase-transfer catalysts, and enamines. These catalysts are valued for their stability, low toxicity, and ability to promote a wide range of asymmetric transformations. For example, chiral amines can be used to synthesize chiral guanidines, which have been shown to be effective organocatalysts in reactions like the enantioselective α-amination of 1,3-dicarbonyl compounds nih.gov. The specific stereochemical and electronic properties of this compound would influence the selectivity of the resulting catalyst.

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. This catalyst can then direct the stereochemical outcome of a reaction. The nitrogen atom of an amine is an excellent coordination site for many transition metals, making chiral amines valuable precursors for ligand synthesis. For instance, chiral amines can be incorporated into bidentate or polydentate ligands used in asymmetric hydrogenation, cross-coupling reactions, and allylic alkylations. The steric and electronic properties of the ligand, influenced by the structure of the parent amine, are critical for achieving high levels of enantioselectivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mechanistic Studies on Catalyst Turnover Frequencies and Enantioselectivity in Reactions Involving this compound Derivatives

While no mechanistic studies have been published specifically for catalysts derived from this compound, the broader class of chiral amines is crucial in the development of catalysts for asymmetric synthesis. Mechanistic investigations of reactions involving derivatives of analogous chiral amines focus on understanding the factors that govern catalyst efficiency (turnover frequency, TOF) and stereochemical control (enantioselectivity).

Derivatives of this compound could be envisioned to form ligands for transition metal catalysts or to act as organocatalysts. In such roles, the fluorine substituents on the phenyl ring would be expected to exert significant electronic and steric effects. These effects can profoundly influence the catalyst's interaction with substrates and, consequently, the reaction's kinetics and stereochemical outcome.

Key Areas of Mechanistic Investigation for Analogous Systems:

Ligand-Metal Interactions: For metal-catalyzed reactions, the coordination of a chiral ligand derived from a substituted phenylethylamine to a metal center creates a chiral environment. The electronic nature of the difluorophenyl group would modulate the electron density at the metal center, which in turn affects its catalytic activity and the stability of reaction intermediates.

Transition State Stabilization: The enantioselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the two enantiomeric products. The steric bulk and electronic properties of the catalyst, including the difluorophenyl group, play a critical role in stabilizing one transition state over the other.

Catalyst Deactivation Pathways: Understanding how a catalyst loses its activity over time is crucial for optimizing reaction conditions and improving turnover numbers (TON) and TOF. For catalysts derived from chiral amines, deactivation can occur through various pathways, including ligand degradation or the formation of inactive catalyst species.

A hypothetical data table illustrating the kind of data generated in such mechanistic studies for a related catalyst is presented below.

| Catalyst Derivative (Hypothetical) | Reaction | Turnover Frequency (TOF) (h⁻¹) | Enantiomeric Excess (ee) (%) |

| Ligand A-Pd Complex | Asymmetric Allylic Alkylation | 50 | 92 |

| Ligand B-Ru Complex | Asymmetric Hydrogenation | 120 | 98 |

Development of Chiral Probes and Sensors Derived from this compound

Chiral amines are valuable building blocks for the synthesis of chiral probes and sensors used in various applications, including chiral recognition and the determination of enantiomeric purity. While no such probes derived from this compound have been reported, its structural features suggest it could be a promising candidate for such applications.

Application in Chiral Recognition and Stereoisomer Discrimination Studies

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule (the host or sensor) selectively interacts with one enantiomer of another chiral molecule (the guest or analyte). Derivatives of this compound could be designed to act as chiral selectors in various analytical techniques.

The difluorophenyl group can participate in non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which are crucial for effective chiral recognition. The fluorine atoms can also engage in hydrogen bonding with suitable donor groups on the analyte. The combination of these interactions within a well-defined chiral scaffold can lead to significant differences in the stability of the diastereomeric complexes formed between the chiral probe and the two enantiomers of an analyte, enabling their discrimination.

Potential Applications:

Chiral Stationary Phases (CSPs) for Chromatography: Derivatives of this compound could be immobilized onto a solid support to create CSPs for high-performance liquid chromatography (HPLC) or gas chromatography (GC), allowing for the separation of enantiomers.

Chiral Solvating Agents (CSAs) in NMR Spectroscopy: In the presence of a chiral solvating agent, the NMR spectra of a racemic mixture can show separate signals for the two enantiomers, allowing for the determination of enantiomeric excess.

Design of Fluorescent or NMR-Active Chiral Tagging Agents

Chiral tagging agents are used to convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished by spectroscopic techniques like NMR or fluorescence spectroscopy.

Fluorescent Chiral Tagging Agents:

To create a fluorescent chiral tagging agent, this compound could be functionalized with a fluorophore (a molecule that emits light upon excitation). The reaction of this chiral, fluorescent tag with a racemic analyte would produce two diastereomeric products. The different spatial arrangement of the fluorophore relative to the chiral centers in the two diastereomers can lead to differences in their fluorescence properties (e.g., intensity, wavelength, or lifetime), allowing for the quantification of the enantiomers.

A hypothetical data table for the fluorescence response of a chiral tagging agent derived from a related amine is shown below.

| Analyte Enantiomer | Fluorescence Intensity (Arbitrary Units) |

| (R)-Analyte Derivative | 1200 |

| (S)-Analyte Derivative | 850 |

NMR-Active Chiral Tagging Agents:

For NMR-based analysis, this compound itself can act as a chiral tagging agent, particularly due to the presence of fluorine atoms. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for distinguishing between diastereomers.

When the amine is reacted with a chiral analyte (for example, a chiral carboxylic acid to form an amide), two diastereomers are formed. The fluorine atoms on the phenyl ring will be in slightly different chemical environments in the two diastereomers, leading to distinct signals in the ¹⁹F NMR spectrum. The integration of these signals would allow for the determination of the enantiomeric ratio of the original analyte.

A hypothetical data table illustrating the ¹⁹F NMR chemical shifts for diastereomers formed from a related chiral tagging agent is provided below.

| Diastereomer | ¹⁹F NMR Chemical Shift (ppm) |

| Diastereomer 1 (from R-analyte) | -115.2 |

| Diastereomer 2 (from S-analyte) | -115.8 |

Spectroscopic and Stereochemical Analysis of S 1 2,3 Difluorophenyl Propan 1 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. For chiral compounds like (S)-1-(2,3-Difluorophenyl)propan-1-amine, advanced NMR techniques are indispensable for assigning stereochemistry, determining enantiomeric purity, and analyzing conformational dynamics.

Utilization of Chiral Shift Reagents in NMR for Enantiomeric Purity Determination

The determination of enantiomeric excess (ee) is crucial in the synthesis and application of chiral compounds. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this purpose. CSRs are typically lanthanide complexes that can form diastereomeric complexes with the enantiomers of a chiral analyte. This interaction induces significant changes in the chemical shifts of the analyte's protons, allowing for the differentiation and quantification of each enantiomer.

For this compound, a chiral lanthanide shift reagent such as tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) [Eu(hfc)3] can be employed. The amine functional group of the analyte coordinates with the europium center of the CSR. Due to the chiral nature of the CSR, the two enantiomers of the amine will form diastereomeric complexes with different spatial arrangements. This results in distinct chemical shifts for corresponding protons in the ¹H NMR spectrum, enabling the direct integration of the signals to determine the enantiomeric ratio.

Table 1: Hypothetical ¹H NMR Data for Racemic 1-(2,3-Difluorophenyl)propan-1-amine in the Presence of a Chiral Shift Reagent.

| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (S-enantiomer) | Chemical Shift (ppm) with CSR (R-enantiomer) |

| H-1 | 4.15 | 5.25 | 5.20 |

| -NH₂ | 1.80 | 3.50 | 3.45 |

| -CH₂- | 1.70 | 2.80 | 2.76 |

| -CH₃ | 0.95 | 1.55 | 1.52 |

Note: The chemical shift values in the presence of a CSR are hypothetical and serve to illustrate the expected separation of signals for the two enantiomers.

NOESY and ROESY Experiments for Conformational Analysis and Relative Stereochemistry

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of atoms within a molecule. nih.govresearchgate.netnih.govmdpi.com These experiments are particularly useful for elucidating the preferred conformations and relative stereochemistry of flexible molecules like this compound.

The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interaction between nuclei that are close in space (typically < 5 Å). researchgate.net A NOESY experiment detects these through-space interactions, which manifest as cross-peaks between correlated protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. spectroscopyeurope.com

For this compound, a NOESY or ROESY spectrum would reveal correlations between the protons on the stereogenic center (H-1) and the protons of the ethyl group, as well as with the aromatic protons. These correlations would help to define the preferred rotameric conformations around the C1-C(aryl) and C1-C2 bonds. For instance, a strong NOE between H-1 and a specific aromatic proton would indicate a conformation where these protons are in close proximity.

ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. nih.gov Both techniques are invaluable for confirming the relative stereochemistry in diastereomeric derivatives of the parent amine.

Table 2: Expected NOESY/ROESY Correlations for a Derivative of this compound to Determine Relative Stereochemistry.

| Proton 1 | Proton 2 | Expected Correlation | Implication for Relative Stereochemistry |

| H-1 (amine) | H-a (new stereocenter) | Strong | Protons are on the same face of the molecule (syn) |

| H-1 (amine) | H-b (new stereocenter) | Weak/Absent | Protons are on opposite faces of the molecule (anti) |

| Aromatic Proton | H-1 (amine) | Varies with conformation | Provides information on the orientation of the phenyl ring |

Dynamic NMR Studies of Inversion Barriers and Rotational Restrictions

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. For chiral amines, one such process is nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. nih.gov This "umbrella" inversion can lead to the racemization of chiral amines if the inversion barrier is low. nih.gov

In the case of this compound, the nitrogen atom is a stereocenter. However, for primary amines, this stereogenicity is often not considered due to the rapid inversion at the nitrogen atom. DNMR studies can be used to determine the energy barrier for this inversion process. By monitoring the NMR spectrum at different temperatures, the rate of inversion can be measured. At low temperatures, the inversion may be slow enough on the NMR timescale to observe distinct signals for different invertomers.

Furthermore, restricted rotation around the C(aryl)-N bond can also be studied using DNMR. The presence of bulky substituents on the aromatic ring or the amine can hinder this rotation, leading to atropisomerism. For this compound, the fluorine substituents may impose a barrier to rotation, which could be quantified by DNMR experiments.

Table 3: Representative Energy Barriers for Nitrogen Inversion in Amines.

| Compound | Inversion Barrier (kcal/mol) | Method |

| Ammonia (B1221849) | 5.8 | Microwave Spectroscopy |

| Trimethylamine | 7.5 | Dynamic NMR |

| Dibenzylmethylamine | 6.7 | Dynamic NMR |

| Aziridine | 19 | Dynamic NMR |

Note: The data for this compound is not available; these values for related amines are provided for context.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule and are crucial for determining enantiomeric purity and absolute configuration.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. vedomostincesmp.ru A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative bands (Cotton effects) in the region of their UV-Vis absorptions.

The CD spectrum of this compound would be expected to show Cotton effects associated with the electronic transitions of the difluorophenyl chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., S), the absolute configuration of the synthesized compound can be unambiguously assigned. spectroscopyeurope.com

CD spectroscopy is also a valuable tool for determining the enantiomeric purity of a sample. The intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

Table 4: Hypothetical Circular Dichroism Data for this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |

| 270 | +5000 | π → π* (aromatic) |

| 220 | -8000 | π → π* (aromatic) |

| 195 | +12000 | π → π* (aromatic) |

Note: These values are hypothetical and serve to illustrate a plausible CD spectrum for the target molecule.

Optical Rotatory Dispersion (ORD) Studies for Absolute Configuration Elucidation

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.govbeilstein-journals.orgwikipedia.org An ORD curve is a plot of specific rotation [α] against wavelength. Similar to CD spectroscopy, ORD spectra of chiral molecules exhibit Cotton effects in the vicinity of their absorption bands.

The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the molecule. beilstein-journals.org For this compound, the ORD spectrum would be dominated by the electronic transitions of the aromatic chromophore. By analyzing the sign of the Cotton effects and comparing them to established rules or to the ORD spectra of related compounds with known absolute configurations, the stereochemistry of the chiral center can be determined.

ORD can also be used to assess enantiomeric purity, as the magnitude of the optical rotation at a specific wavelength is proportional to the enantiomeric excess. wikipedia.org

Table 5: Hypothetical Optical Rotatory Dispersion Data for this compound.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Sodium D-line) | +25.5 |

| 300 | +150.2 |

| 280 (Peak) | +850.0 |

| 260 (Trough) | -600.0 |

| 240 | +200.5 |

Note: These values are hypothetical and intended to represent a typical ORD curve with a Cotton effect.

X-Ray Crystallography of Diastereomeric Salts or Crystalline Derivatives

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds at the atomic level. In the context of chiral molecules such as this compound, this technique, when applied to their diastereomeric salts or other crystalline derivatives, provides invaluable insights into their absolute stereochemistry and solid-state conformation. By forming a salt with a chiral resolving agent of known absolute configuration, two diastereomers are generated which, by definition, have different physical properties and can often be separated by crystallization. The subsequent X-ray diffraction analysis of a suitable single crystal of one of the diastereomeric salts allows for the direct visualization of the spatial arrangement of all atoms, thereby unequivocally establishing the absolute configuration of the original amine.

Direct Determination of Absolute Configuration by Anomalous Dispersion

The direct determination of the absolute configuration of a chiral molecule through X-ray crystallography is made possible by the phenomenon of anomalous dispersion. csic.eswikipedia.org When an X-ray photon's energy is near an absorption edge of an atom, the scattering factor for that atom becomes a complex number, leading to a phase shift in the scattered X-rays. csic.eswikipedia.org This effect results in the breakdown of Friedel's Law, which states that the intensities of the diffraction spots (h,k,l) and (-h,-k,-l) are equal. csic.es The small differences between these Friedel pairs, known as Bijvoet differences, can be measured and used to determine the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule. researchgate.neted.ac.uk

While no specific crystallographic data for diastereomeric salts of this compound are publicly available, the principles of this method can be illustrated with analogous compounds. For instance, the absolute configuration of other chiral primary amines has been successfully determined by forming diastereomeric salts with chiral acids and analyzing them using X-ray diffraction.

A crucial aspect of this technique is the presence of at least one atom in the crystal structure that exhibits a significant anomalous scattering effect with the X-ray radiation used. Heavier atoms generally produce a stronger anomalous signal. researchgate.net In the case of a diastereomeric salt of this compound, the fluorine atoms would contribute to the anomalous scattering, although their effect is relatively weak. The presence of a heavier atom in the chiral resolving agent, such as sulfur in a camphorsulfonic acid derivative, can significantly enhance the anomalous signal, leading to a more reliable determination of the absolute configuration.

The final assignment of the absolute configuration is typically reported with a Flack parameter. ed.ac.uk A Flack parameter close to zero for a given enantiomeric model indicates that the assigned absolute configuration is correct, while a value close to one suggests that the inverted configuration is the correct one.

Table 1: Illustrative Crystallographic Data for Absolute Configuration Determination of a Chiral Amine Diastereomeric Salt (Hypothetical Data for a Structurally Similar Compound)

| Parameter | Value |

| Empirical Formula | C₁₈H₂₁F₂NO₃S |

| Formula Weight | 381.43 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 17.890 |

| Volume (ų) | 1892.5 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound derivatives are not publicly available.

Conformational Analysis and Intermolecular Interactions in the Solid State

Beyond the determination of absolute configuration, X-ray crystallography provides a detailed picture of the molecular conformation in the solid state and the network of intermolecular interactions that stabilize the crystal lattice. The conformation of the this compound cation and the chiral anion within the crystal is dictated by a combination of intramolecular steric and electronic effects, as well as the packing forces and intermolecular interactions present in the crystal.

The primary intermolecular interactions typically observed in the crystal structures of amine salts include:

Hydrogen Bonding: Strong charge-assisted hydrogen bonds are expected to form between the ammonium group (-NH₃⁺) of the protonated amine and the anionic functional group (e.g., carboxylate or sulfonate) of the chiral resolving agent. These interactions are generally the most significant in directing the crystal packing.

π-π Stacking: The difluorophenyl ring of the cation can engage in π-π stacking interactions with aromatic rings of neighboring molecules, including the chiral anion if it contains an aromatic moiety.

C-H···π Interactions: The hydrogen atoms on the ethyl group and the aromatic ring of the cation can interact with the π-system of adjacent aromatic rings.

Halogen Bonding: The fluorine atoms on the phenyl ring could potentially participate in halogen bonding, acting as halogen bond donors or acceptors, although this is generally a weaker interaction.

The interplay of these interactions determines the specific three-dimensional arrangement of the molecules in the crystal. The study of these packing motifs can provide valuable information for crystal engineering and for understanding the factors that lead to efficient chiral resolution.

Table 2: Common Intermolecular Interactions in Diastereomeric Salts of Chiral Primary Amines (Based on Analogous Systems)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (Ammonium) | O (Carboxylate/Sulfonate) | 2.6 - 2.9 | Primary driving force for salt formation and crystal packing |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to crystal stability |

| C-H···π | C-H | Aromatic Ring | 2.5 - 2.9 (H to ring centroid) | Influences molecular conformation and packing |

| Halogen Bond | C-F | O/N/π-system | > 2.8 | Can play a role in directing crystal packing |

Note: The data in this table are generalized from studies of structurally similar compounds and serve to illustrate the types of interactions that would be analyzed.

Theoretical Chemistry and Computational Modeling of S 1 2,2 Difluorophenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in unraveling the electronic characteristics that govern the reactivity of (S)-1-(2,3-Difluorophenyl)propan-1-amine. These calculations provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.

Theoretical calculations, typically performed using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory, can provide precise energies for these orbitals. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to the presence of the lone pair of electrons. This localization suggests that the initial site of electrophilic attack would be the nitrogen atom. The LUMO, conversely, is likely distributed across the difluorophenyl ring, influenced by the electron-withdrawing nature of the fluorine atoms. This distribution indicates that the aromatic ring is the probable site for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.54 | Primarily localized on the nitrogen atom of the propan-1-amine moiety. |

| LUMO | -0.21 | Distributed across the 2,3-difluorophenyl ring. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is a key determinant of its intermolecular interactions and reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to calculate the partial charges on each atom, providing a quantitative measure of the charge distribution.

The electrostatic potential (ESP) map offers a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would show a region of high negative potential around the nitrogen atom, consistent with the lone pair of electrons and its role as a primary site for protonation and other electrophilic interactions. The fluorine atoms, due to their high electronegativity, would also exhibit negative potential. The hydrogen atoms of the amine group and the aromatic ring would show positive electrostatic potential.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.85 |

| C1 (chiral center) | 0.15 |

| C2 (ethyl group) | -0.23 |

| C3 (ethyl group) | -0.28 |

| C4 (aromatic, attached to amine) | 0.12 |

| C5 (aromatic, ortho to amine) | -0.05 |

| C6 (aromatic, meta to amine) | 0.18 |

| F1 (ortho position) | -0.25 |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations arising from rotation around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its biological activity and reaction pathways.

Ab Initio and Density Functional Theory (DFT) Studies of Conformational Preferences

Ab initio and DFT methods can be employed to perform a systematic scan of the potential energy surface by rotating the key dihedral angles of the molecule. For this compound, the most significant rotations are around the C(aromatic)-C(chiral) bond and the C(chiral)-N bond.

These studies would reveal the most stable conformers and the relative energy differences between them. The conformational preferences are dictated by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation effects. It is anticipated that the most stable conformers will minimize steric repulsion between the bulky difluorophenyl group and the ethyl group attached to the chiral center.

Table 3: Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 45.2 |

| B | 180° (anti) | 0.85 | 30.1 |

Molecular Dynamics Simulations to Explore Conformational Space

While static DFT calculations provide information on local energy minima, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's conformational landscape over time. By simulating the motion of the atoms at a given temperature, MD simulations can explore a wider range of conformational space and identify the most populated conformational states.